molecular formula C22H18N8O2 B11681459 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11681459
M. Wt: 426.4 g/mol
InChI Key: PDDAQUCRDFXANJ-HZHRSRAPSA-N
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Description

6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with hydrazinyl and nitrophenyl groups

Preparation Methods

The synthesis of 6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N2,N4-diphenyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazine ring can also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives such as:

    N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine: Known for its use in various chemical applications.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Studied for its biological activities. The uniqueness of 6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N8O2

Molecular Weight

426.4 g/mol

IUPAC Name

2-N-[(E)-(2-nitrophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18N8O2/c31-30(32)19-14-8-7-9-16(19)15-23-29-22-27-20(24-17-10-3-1-4-11-17)26-21(28-22)25-18-12-5-2-6-13-18/h1-15H,(H3,24,25,26,27,28,29)/b23-15+

InChI Key

PDDAQUCRDFXANJ-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

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